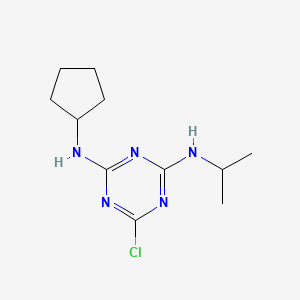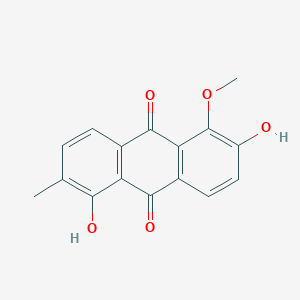
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is an anthraquinone derivative Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and are commonly found in plants, fungi, and lichens
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of appropriate anthraquinone precursors with methoxy and hydroxy substituents under controlled conditions. For instance, the compound can be synthesized by reacting 1,6-dihydroxyanthraquinone with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using fungi such as Fusarium sp. J3-2. The fungal cultures are grown under specific conditions, and the desired compound is extracted and purified from the culture medium .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various quinone derivatives .
Wissenschaftliche Forschungsanwendungen
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The exact mechanism of action of 1,6-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is not fully understood. it is believed to exert its effects by interacting with cellular components such as DNA and proteins. The compound may inhibit the growth of microorganisms by disrupting their cellular processes and may induce apoptosis in cancer cells through various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Dihydroxy-2-methylanthracene-9,10-dione
- 1,5-Dihydroxy-2-methylanthracene-9,10-dione
- 1,6-Dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione
Uniqueness
1,6-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
64809-71-8 |
|---|---|
Molekularformel |
C16H12O5 |
Molekulargewicht |
284.26 g/mol |
IUPAC-Name |
1,6-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-7-3-4-8-11(13(7)18)14(19)9-5-6-10(17)16(21-2)12(9)15(8)20/h3-6,17-18H,1-2H3 |
InChI-Schlüssel |
QJRHLPRUPYDZHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13149037.png)
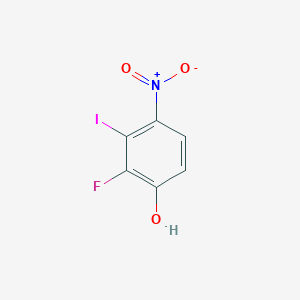
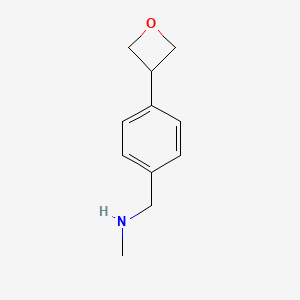

![1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone](/img/structure/B13149046.png)

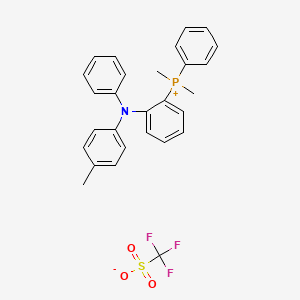
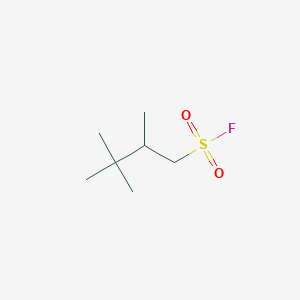
![1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione](/img/structure/B13149078.png)
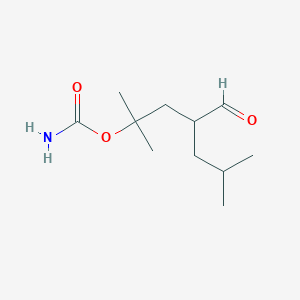
![2-Chloroimidazo[1,2-a]pyrazine](/img/structure/B13149082.png)
